N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine
Description
N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine is a sulfonamide-guanidine hybrid featuring a spirocyclic dioxaspiro[5.5]undecane moiety. This structure confers unique conformational rigidity and electronic properties, distinguishing it from simpler benzenesulfonylguanidine derivatives. The spirocyclic system may enhance metabolic stability and binding specificity in biological systems, though direct pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c18-16(19)21-28(24,25)12-6-4-11(5-7-12)20-10-13-14(22)26-17(27-15(13)23)8-2-1-3-9-17/h4-7,10,20H,1-3,8-9H2,(H4,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBRSORSUFUYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)N=C(N)N)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine typically involves the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions would be scaled up for industrial applications, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine undergoes various chemical reactions, including cycloreversion to form fluoro (hetero)aryl ketene . This intermediate can then undergo efficient coupling with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles and suitable solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine exerts its effects involves the formation of fluoro (hetero)aryl ketene intermediates . These intermediates can then react with nucleophiles to form stable products, which can be further utilized in various chemical and biological processes .
Comparison with Similar Compounds
Structural Features
The target compound’s defining feature is the 1,5-dioxaspiro[5.5]undecan-3-ylidene group, which replaces substituents like alkylthio, aryl, or triazinyl groups in analogs (Table 1).
Table 1: Structural Comparison of Sulfonamide-Guanidine Derivatives
Key Differences :
Physicochemical and Reactivity Trends
- Solubility: The spirocyclic dioxaspiro group may reduce solubility in polar solvents compared to alkylthio-substituted analogs, which exhibit moderate solubility in ethanol or acetonitrile .
- Stability: The conjugated enone system in the spirocyclic structure could increase susceptibility to nucleophilic attack, whereas triazinyl derivatives’ stability is influenced by aromatic nitrogen content .
Research Findings and Implications
- Structural Uniqueness : The target compound’s spirocyclic architecture distinguishes it from alkylthio- and triazinyl-based sulfonamides, suggesting divergent applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.
- Synthetic Challenges : Forming the spirocyclic system likely demands precise stoichiometry and catalyst use, contrasting with the straightforward condensation reactions for analogs .
- Characterization : Structural elucidation of such compounds typically employs X-ray crystallography, often using SHELX software for refinement .
Biological Activity
N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine, also known as a guanidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 449.5 g/mol. The structure includes a guanidine moiety linked to a sulfonamide group and a spirocyclic system, which contributes to its biological properties.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can inhibit specific enzymes, such as enteropeptidase. This enzyme is crucial in protein digestion and has been implicated in obesity treatment strategies due to its role in activating pancreatic proteases .
The compound's guanidinyl group is believed to mimic substrate residues, enhancing its binding affinity and inhibitory effects on the target enzyme. For instance, studies have shown that modifications in the structure can lead to increased potency against enteropeptidase, as evidenced by various derivatives exhibiting IC50 values in the nanomolar range .
Case Studies and Research Findings
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In Vitro Studies : A series of related compounds were tested for their inhibitory effects on enteropeptidase. The results indicated that modifications to the guanidine structure could enhance potency significantly. For example, one derivative showed an IC50 value of 32 nM against human enteropeptidase .
Compound IC50 (nM) Stability at pH 1.2/6.8 (%) 2a 94 50% 4a 32 58% 4b 13 39% - In Vivo Studies : In diet-induced obese mice models, certain derivatives led to increased fecal protein output without requiring systemic exposure, suggesting localized action at the gut level .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
